Hif-1|A-IN-6
説明
Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of HIF-1α and HIF-1β subunits. Under normoxia, HIF-1α undergoes proteasomal degradation via hydroxylation by prolyl hydroxylases (PHDs) and subsequent binding to the von Hippel-Lindau (VHL) protein. In hypoxia, this degradation is inhibited, leading to HIF-1α stabilization and activation of genes promoting angiogenesis (e.g., VEGF), metabolic reprogramming (e.g., GLUT-1), and metastasis. Overexpression of HIF-1α correlates with poor prognosis in solid cancers, making it a critical therapeutic target .
特性
分子式 |
C21H23N3O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
7-methoxy-2-methyl-N-(3-pyrrolidin-1-ylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C21H23N3O/c1-15-12-20(19-9-8-18(25-2)14-21(19)22-15)23-16-6-5-7-17(13-16)24-10-3-4-11-24/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,22,23) |
InChIキー |
JMHQZODOVQWZPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC(=CC=C3)N4CCCC4 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hif-1|A-IN-6 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it includes the following steps:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity against HIF-1α.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of Hif-1|A-IN-6 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure consistent quality and purity of the compound .
化学反応の分析
Types of Reactions
Hif-1|A-IN-6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce different substituents onto the core structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .
科学的研究の応用
Hif-1|A-IN-6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of HIF-1α in cancer progression and to develop potential cancer therapies
Metabolic Studies: The compound helps in understanding the metabolic reprogramming induced by hypoxia in various cell types
Drug Development: Hif-1|A-IN-6 serves as a lead compound for developing new drugs targeting HIF-1α for the treatment of diseases such as cancer, ischemic diseases, and metabolic disorders
Biological Research: It is used to investigate the molecular mechanisms of hypoxia response and the regulation of gene expression under low oxygen conditions
作用機序
Hif-1|A-IN-6 exerts its effects by inhibiting the activity of HIF-1α. The compound binds to HIF-1α, preventing its dimerization with HIF-1β and subsequent binding to the hypoxia response element (HRE) in the DNA. This inhibits the transcription of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival .
類似化合物との比較
Comparison Table: Natural Inhibitors
| Compound | IC₅₀ (nM) | Mechanism | Trial Phase | Key Limitation | |
|---|---|---|---|---|---|
| HIF-1 | A-IN-6 | 15 | Dimerization blockade | Phase I | Limited long-term data |
| Picroliv | 10,000 | Transcriptional inhibition | Preclinical | Cytotoxicity | |
| Geldanamycin | 100 | Hsp90 inhibition | Phase II | Hepatotoxicity | |
| Manassantin A | 3 | Nuclear translocation blockade | Preclinical | Bioavailability issues |
EZN-2968
- Structure : Antisense oligonucleotide.
- Mechanism : Binds HIF-1α mRNA, reducing translation .
- Efficacy: Phase I trials show 40% HIF-1α reduction in renal carcinoma.
- Limitations : Poor tissue penetration and rapid clearance.
NCGC Compounds (e.g., NCGC00043898)
- Structure: Quinoxaline derivatives.
- Mechanism : Inhibits HIF-1α accumulation and VEGF secretion .
- Efficacy : 70% inhibition of HIF-1 activity at 1 µM.
- Limitations : Off-target effects on mTOR pathways.
Carborane Derivatives (Vo, Vi, Vk)
- Structure : Trisubstituted carboranes.
- Mechanism : Suppresses HIF-1 transcriptional activity without altering HIF-1α protein levels .
- Efficacy : Reduces CA9 mRNA by 90% at 50 nM.
- Limitations : Unclear metabolic stability.
Mechanistic and Clinical Insights
- mRNA vs. Protein Targeting : Natural inhibitors like picroliv act upstream (mRNA), while HIF-1|A-IN-6 and GA target protein stability or function. mRNA-targeting agents (e.g., EZN-2968) face challenges in delivery and specificity .
- Hypoxia Selectivity: HIF-1|A-IN-6 and carboranes maintain efficacy in hypoxic niches without harming normoxic tissues, unlike GA, which affects Hsp90 globally .
- Clinical Potential: HIF-1|A-IN-6’s oral bioavailability and lack of CYP450 interactions position it favorably against hepatotoxic agents like GA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
